molecular formula C18H18O3 B022707 2'-(Oxiranylmethoxy)-3-phenylpropiophenon CAS No. 22525-95-7

2'-(Oxiranylmethoxy)-3-phenylpropiophenon

Cat. No. B022707
CAS RN: 22525-95-7
M. Wt: 282.3 g/mol
InChI Key: AUZMQKJKLUZHBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone and related compounds involves various catalyzed reactions, including Palladium-catalyzed reactions of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to unique arylation through successive C-C and C-H bond cleavages (Wakui et al., 2004). Additionally, copper(I)-catalyzed tandem transformations and nucleophilic substitutions at a saturated carbon atom with retention of configuration highlight the complexity of reactions involved in synthesizing related oxirane-containing compounds (Xu et al., 2010); (Gasteiger et al., 1986).

Molecular Structure Analysis

The molecular structure of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone and similar compounds has been elucidated through various analytical techniques. For instance, the crystal structure analysis of related compounds reveals details about the configuration, bond lengths, and angles, which are crucial for understanding the compound's reactivity and properties (Liang et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 2'-(Oxiranylmethoxy)-3-phenylpropiophenone are characterized by their diversity, including ring-opening polymerization leading to specific polyether structures and the unexpected rearrangement of oxiran-2-ylmethyl benzenesulfonates, demonstrating the compound's versatility in synthetic chemistry (Merlani et al., 2015); (Shen et al., 2017).

Physical Properties Analysis

The physical properties of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone, such as melting point, boiling point, and solubility, are essential for its handling and application in various reactions. Although specific data on this compound was not found in the search, studies on related compounds provide insights into factors influencing these properties, including molecular structure and substituent effects.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with different reagents, are crucial for the compound's application in synthesis and materials science. The study of matrix metalloproteinase 2 inhibition by related oxirane and thiirane compounds provides an example of the specific chemical behavior and potential application areas of these compounds (Tao et al., 2009).

Scientific research applications

Polymer Enhancement and StabilityThe incorporation of 2'-(Oxiranylmethoxy)-3-phenylpropiophenon and its derivatives into polymers can significantly improve their thermal-oxidative stability. Studies have demonstrated that co-condensed silica immobilized antioxidants, closely related to the compound , can enhance the thermal stability of polypropylene, showing that modifications at the molecular level can lead to significant improvements in polymer resilience and longevity (Tang et al., 2017).

Synthetic Applications in Organic ChemistryIn synthetic chemistry, derivatives similar to 2'-(Oxiranylmethoxy)-3-phenylpropiophenon have been utilized in various reactions to produce complex molecules. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides facilitates multiple arylation processes, demonstrating the compound's utility in creating intricate molecular architectures through C-C and C-H bond cleavages (Wakui et al., 2004). Additionally, its analogs have been used in the synthesis of liquid crystalline epoxies, indicating their potential in the development of materials with unique properties, such as high thermal conductivity and enhanced mechanical strength (Chen et al., 2019).

Anticorrosive CoatingsThe compound and its related epoxy resins have been explored for their anticorrosive properties, especially on carbon steel in acidic media. Studies highlight the significant inhibition efficiencies achieved by these compounds, demonstrating their potential as protective coatings in corrosive environments (Dagdag et al., 2019).

Bio-based Epoxy ThermosetsRecent advances have also looked into bio-based derivatives for the development of fire-safe epoxy thermosets. A novel Schiff base compound derived from biomass sources, closely related to 2'-(Oxiranylmethoxy)-3-phenylpropiophenon, was synthesized and showed promising results in creating epoxy thermosets with excellent mechanical properties, high glass transition temperature, and superior fire-safety characteristics. This highlights the potential of such compounds in sustainable materials development (Xie et al., 2020).

properties

IUPAC Name

1-[2-(oxiran-2-ylmethoxy)phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c19-17(11-10-14-6-2-1-3-7-14)16-8-4-5-9-18(16)21-13-15-12-20-15/h1-9,15H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZMQKJKLUZHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2C(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945180
Record name 1-{2-[(Oxiran-2-yl)methoxy]phenyl}-3-phenylpropan-1-one
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Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(Oxiranylmethoxy)-3-phenylpropiophenon

CAS RN

22525-95-7
Record name 1-[2-(2-Oxiranylmethoxy)phenyl]-3-phenyl-1-propanone
Source CAS Common Chemistry
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Record name 2'-(Oxiranylmethoxy)-3-phenylpropiophenon
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{2-[(Oxiran-2-yl)methoxy]phenyl}-3-phenylpropan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-(oxiranylmethoxy)-3-phenylpropiophenone
Source European Chemicals Agency (ECHA)
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Record name 2'-(OXIRANYLMETHOXY)-3-PHENYLPROPIOPHENON
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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